Cas no 1509510-02-4 (Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate)
Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- 1509510-02-4
- EN300-724029
- sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate
- Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate
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- Inchi: 1S/C9H9NO4S.Na/c11-9-10(5-6-14-9)7-1-3-8(4-2-7)15(12)13;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1
- InChI Key: RMDLBKOXTCXJPJ-UHFFFAOYSA-M
- SMILES: S(C1C=CC(=CC=1)N1C(=O)OCC1)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 249.00717319g/mol
- Monoisotopic Mass: 249.00717319g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 281
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.9Ų
Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-724029-1.0g |
sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate |
1509510-02-4 | 1g |
$0.0 | 2023-06-07 |
Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate
Research Briefing on Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate (CAS: 1509510-02-4)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate (CAS: 1509510-02-4) as a versatile intermediate in drug discovery and development. This compound, characterized by its unique oxazolidinone and sulfinate functional groups, has garnered attention for its potential applications in the synthesis of bioactive molecules and therapeutic agents. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.
A study published in the Journal of Medicinal Chemistry (2023) explored the role of Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate as a key building block in the synthesis of novel antimicrobial agents. Researchers utilized this compound to develop a series of oxazolidinone derivatives, which exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the compound's ability to enhance the pharmacokinetic properties of the resulting derivatives, such as improved solubility and bioavailability.
In another groundbreaking study, a team of researchers investigated the compound's utility in photoaffinity labeling, a technique widely used in proteomics and drug target identification. The sulfinate moiety of Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate was found to act as an effective photoactivatable group, enabling the covalent cross-linking of small molecules to their protein targets upon UV irradiation. This discovery opens new avenues for the study of protein-ligand interactions and the development of targeted therapies.
Furthermore, recent patent filings have highlighted the industrial applications of this compound. A 2023 patent application by a leading pharmaceutical company described its use in the large-scale production of a promising anticancer drug candidate. The patent underscored the compound's stability and ease of handling under industrial conditions, making it an attractive choice for scalable synthetic processes.
Despite these promising developments, challenges remain in the optimization of Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate-based compounds. Current research efforts are focused on addressing issues related to metabolic stability and off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to refine the structural design of derivatives and improve their therapeutic profiles.
In conclusion, Sodium 4-(2-oxo-1,3-oxazolidin-3-yl)benzene-1-sulfinate (CAS: 1509510-02-4) represents a valuable tool in modern drug discovery. Its multifaceted applications, ranging from antimicrobial development to photoaffinity labeling, underscore its importance in the chemical biology and medicinal chemistry landscape. Continued research and innovation in this area are expected to yield significant breakthroughs in the near future.
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